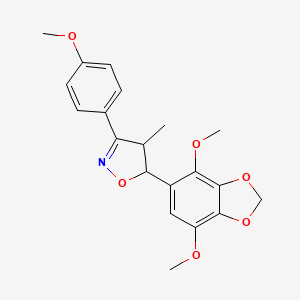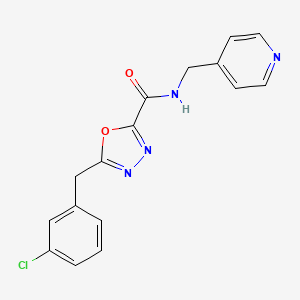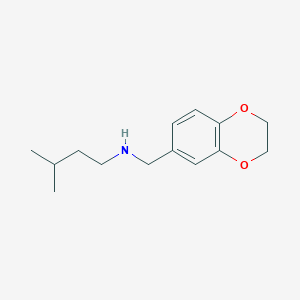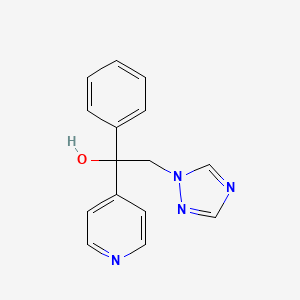
5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole: is a complex organic compound that features a unique combination of methoxy-substituted benzodioxole and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting with a suitable precursor, such as catechol, the benzodioxole ring can be formed through methoxylation and cyclization reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of reduced or hydrogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-4-methyl-4,5-dihydro-1,2-oxazole
- 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole
Uniqueness
The uniqueness of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents.
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C20H21NO6/c1-11-16(12-5-7-13(22-2)8-6-12)21-27-17(11)14-9-15(23-3)19-20(18(14)24-4)26-10-25-19/h5-9,11,17H,10H2,1-4H3 |
InChI Key |
ZHOGSJIHBLCZFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11474487.png)
![3-(2-{[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11474489.png)

![1,3-diamino-10-(3-nitrophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B11474498.png)

![Dimethyl 2-[1-chloro-2-(phenylamino)-2-thioxoethylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11474504.png)

![4-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11474521.png)
![4-(4-methoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11474525.png)
![2-{3-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1-[2-(piperidin-1-yl)ethyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B11474535.png)
![3-(3-fluorophenyl)-7-(3-methoxyphenyl)-6,7-dihydroisothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11474542.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11474549.png)
![N-(biphenyl-2-yl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11474550.png)
![7-(3,4-dimethoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11474567.png)
